molecular formula C8H9BrN2O2 B14122707 Ethyl N-(3-bromo-4-pyridinyl)carbamate

Ethyl N-(3-bromo-4-pyridinyl)carbamate

Cat. No.: B14122707
M. Wt: 245.07 g/mol
InChI Key: TZVUDGNHCNRYST-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(3-bromo-4-pyridinyl)carbamate can be achieved through carbamoylation reactions. One common method involves the reaction of carbonylimidazolide in water with a nucleophile, which provides an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . Another method involves the use of aryl isocyanates derived from arylamines and CO2 in the presence of DBU, which can be trapped by various amines and alcohols to make carbamates .

Industrial Production Methods

Industrial production methods for this compound often involve the use of metal-free synthesis techniques. For example, the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst enables the direct conversion of low-concentration CO2 into carbamates . This method does not require the addition of metal complex catalysts or metal salt additives, making it an eco-friendly approach.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(3-bromo-4-pyridinyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products.

    Reduction: Reduction reactions can modify the compound’s structure.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include activated sulfonium reagents for dehydration, potassium persulfate for oxidation, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve mild temperatures and the use of eco-friendly solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce different carbamate derivatives, while substitution reactions can yield a variety of substituted pyridine compounds .

Scientific Research Applications

Ethyl N-(3-bromo-4-pyridinyl)carbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl N-(3-bromo-4-pyridinyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. The molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with key proteins and enzymes in biological systems .

Comparison with Similar Compounds

Ethyl N-(3-bromo-4-pyridinyl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific bromine substitution on the pyridine ring, which imparts distinct chemical and biological properties compared to other carbamate derivatives.

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

ethyl N-(3-bromopyridin-4-yl)carbamate

InChI

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)11-7-3-4-10-5-6(7)9/h3-5H,2H2,1H3,(H,10,11,12)

InChI Key

TZVUDGNHCNRYST-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=NC=C1)Br

Origin of Product

United States

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